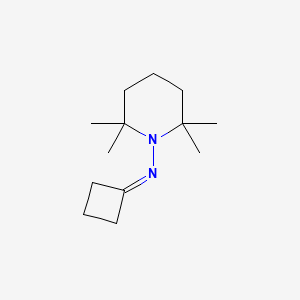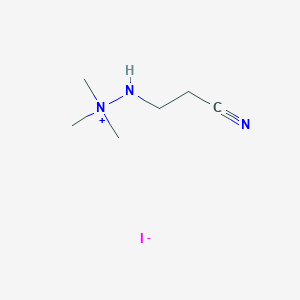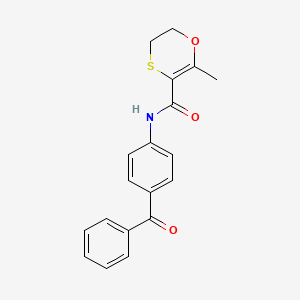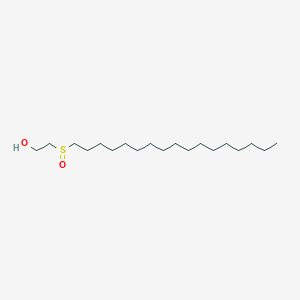
N-(2-Carbamothioylphenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Carbamothioylphenyl)-4-methoxybenzamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamothioyl group attached to a phenyl ring and a methoxybenzamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carbamothioylphenyl)-4-methoxybenzamide typically involves the reaction of 2-aminothiophenol with 4-methoxybenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Carbamothioylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (halides, amines); reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or aminated derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(2-Carbamothioylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
N-(2-Carbamothioylphenyl)-4-methoxybenzamide can be compared with other similar compounds, such as:
N-(2-Carbamothioylphenyl)-4-chloro-N-methylbenzamide: This compound has a chloro group instead of a methoxy group, which may result in different chemical reactivity and biological activity.
2-methylpropyl N-(2-carbamothioylphenyl)carbamate: This compound contains a carbamate group, which may influence its stability and reactivity compared to the benzamide derivative.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
59525-08-5 |
|---|---|
Formule moléculaire |
C15H14N2O2S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
N-(2-carbamothioylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H14N2O2S/c1-19-11-8-6-10(7-9-11)15(18)17-13-5-3-2-4-12(13)14(16)20/h2-9H,1H3,(H2,16,20)(H,17,18) |
Clé InChI |
VJQSWJQDRVJSSC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)



![Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14600726.png)

![1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14600732.png)
![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)


